molecular formula C13H9ClF3N3O2 B2891306 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide CAS No. 1022610-19-0

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide

Cat. No.: B2891306
CAS No.: 1022610-19-0
M. Wt: 331.68
InChI Key: YDSXQGMQSCWBLE-UHFFFAOYSA-N
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Description

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide is a heterocyclic compound featuring a pyridine core substituted with chloro and trifluoromethyl groups at positions 3 and 5, respectively. The pyridine ring is linked via an oxygen atom to a benzohydrazide moiety. The compound’s hydrazide functional group (-CONHNH₂) makes it a versatile intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3O2/c14-10-5-8(13(15,16)17)6-19-12(10)22-9-3-1-7(2-4-9)11(21)20-18/h1-6H,18H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDSXQGMQSCWBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)OC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-ol with 4-hydroxybenzohydrazide. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies .

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting various diseases .

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as herbicides and pesticides. Its unique chemical properties make it effective in controlling pests and weeds .

Mechanism of Action

The mechanism of action of 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. This inhibition can lead to the disruption of metabolic pathways and cellular processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Key Substituents/Modifications Key Applications/Properties
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide Benzohydrazide, 3-Cl, 5-CF₃-pyridinyloxy Intermediate for bioactive molecules
Haloxyfop-methyl (CAS 69806-40-2) Methyl ester, phenoxypropanoate, 3-Cl,5-CF₃-pyridinyloxy Herbicide (acetyl-CoA carboxylase inhibitor)
Fluazifop (CAS 69806-50-4) Phenoxypropanoic acid, 5-CF₃-pyridinyloxy Herbicide (post-emergent grass control)
4-(3-Chloro-5-(trifluoromethyl)phenyl)-N-(4,6-dimethylpyridin-2-yl)piperazine-1-carbothioamide (35) Piperazine-carbothioamide, 3-Cl,5-CF₃-phenyl Antiproliferative activity (LC-MS: 5.41 min)
Methyl 2-[1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)ethylidene]-1-hydrazinecarboxylate Methyl hydrazinecarboxylate, ethylidene linker Synthetic intermediate (CAS 337924-87-5)

Key Structural Insights

  • Trifluoromethyl (CF₃) and Chloro (Cl) Groups : These substituents enhance metabolic stability and membrane permeability. For example, haloxyfop-methyl (herbicide) and compound 35 (antiproliferative) share these groups but differ in their core structures and biological targets .
  • Hydrazide vs. Ester/Carbothioamide : The hydrazide group in the target compound enables nucleophilic reactivity for heterocycle formation (e.g., triazolopyridines in ), whereas ester groups (haloxyfop-methyl) improve herbicidal activity through hydrolytic stability .

Table 2: Analytical Data Comparison

Compound LC-MS Retention Time (min) HRMS (ESI) m/z Toxicity Profile
This compound Not reported Not available Likely moderate (see Note)
Compound 35 (Piperazine-carbothioamide) 5.41 (Method 1) 429.1131 [M+H]⁺ Not reported
4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol Not applicable Not available Toxic
Haloxyfop-methyl Not reported 372.05 (Mol. Formula) Banned in some regions

Note: The phenol analogue (4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol) is explicitly labeled as toxic , suggesting that the hydrazide group in the target compound may mitigate toxicity.

Toxicity and Regulatory Status

The target compound’s toxicity remains uncharacterized, but structural analogues provide clues:

  • Haloxyfopetoxyethyl (CAS 87237-48-7): Banned due to carcinogenicity in animal studies .
  • 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenol: Classified as toxic, emphasizing the need for careful handling of related compounds .

Biological Activity

4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.

The molecular formula of this compound is C13H9ClF3N3O2C_{13}H_{9}ClF_{3}N_{3}O_{2} with a molecular weight of 329.68 g/mol. The compound features a hydrazone functional group, which is often associated with significant biological activity.

Antimicrobial Activity

Recent studies have demonstrated that hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibit promising antimicrobial properties. A study screened various derivatives against Mycobacterium tuberculosis and other bacterial strains:

CompoundMIC (µM)Activity Type
4-(Trifluoromethyl) hydrazone4Selective inhibition of M. tuberculosis
Camphor-based derivative8Broad-spectrum antimicrobial
Benzaldehyde derivatives16-32Moderate activity against Gram-positive bacteria

These findings suggest that modifications to the hydrazone structure can enhance antimicrobial efficacy, particularly against resistant strains of bacteria .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The results indicated:

Enzyme TypeIC50 (µM) Range
Acetylcholinesterase (AChE)46.8 - 137.7
Butyrylcholinesterase (BuChE)19.1 - 881.1

The hydrazones displayed a dual inhibition profile, with most compounds demonstrating stronger inhibition against AChE compared to BuChE. Notably, certain derivatives showed mixed-type inhibition, indicating potential for further development as therapeutic agents for conditions like Alzheimer's disease .

Anticancer Activity

In addition to its antimicrobial and enzyme inhibitory properties, this compound has been investigated for anticancer activity. Research indicates that some derivatives exhibit cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)12
MCF-7 (breast cancer)15
A549 (lung cancer)20

These results highlight the potential of this compound as a lead structure for developing new anticancer agents .

Case Studies

  • In vitro Study on Mycobacterium tuberculosis : A series of hydrazones derived from 4-(trifluoromethyl)benzohydrazide were synthesized and tested for their inhibitory effects on M. tuberculosis . The most potent derivative achieved an MIC of 4 µM, demonstrating significant promise in treating tuberculosis .
  • Cholinesterase Inhibition Study : Researchers synthesized several derivatives and assessed their inhibitory effects on AChE and BuChE using Ellman's spectrophotometric method. The study identified several compounds with IC50 values indicating strong potential as cholinesterase inhibitors .

Q & A

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

  • Challenges : Disorder in trifluoromethyl/pyridyl groups, twinning, or weak diffraction.
  • Solutions : Use SHELXL for robust refinement, applying restraints for disordered moieties. High-resolution data (≤ 0.8 Å) and Hirshfeld atom refinement (HAR) improve accuracy .

Methodological Notes

  • Data Interpretation : Cross-validate experimental results (e.g., antioxidant IC₅₀) with computational models (DFT, QSAR) to resolve contradictions .
  • Advanced Characterization : Combine X-ray crystallography (SHELX) with Hirshfeld surface analysis to map non-covalent interactions critical to solid-state stability .
  • Kinetic Studies : Use global kinetic fitting software (e.g., KinTek Explorer) to deconvolute multi-step mechanisms in radical scavenging .

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